

Spectroscopic Profile of 2-Benzylxy-3-bromopyridine: A Technical Overview

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Compound of Interest

Compound Name: 2-Benzylxy-3-bromopyridine

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-Benzylxy-3-bromopyridine**. While specific experimental data for this compound is not readily available in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: 2-(Benzylxy)-3-bromopyridine
- CAS Number: 52200-49-4
- Molecular Formula: C₁₂H₁₀BrNO
- Molecular Weight: 264.12 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Benzylxy-3-bromopyridine**. These predictions are based on the analysis of its structural fragments: a 3-substituted pyridine ring, a benzyl group, and an ether linkage.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1 - 8.3	Doublet of doublets	1H	Pyridine H-6
~7.7 - 7.9	Doublet of doublets	1H	Pyridine H-4
~7.2 - 7.5	Multiplet	5H	Phenyl H (benzyl)
~6.9 - 7.1	Doublet of doublets	1H	Pyridine H-5
~5.4 - 5.6	Singlet	2H	Methylene (-CH ₂ -)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~160 - 165	Pyridine C-2 (C-O)
~148 - 152	Pyridine C-6
~140 - 145	Pyridine C-4
~135 - 138	Phenyl C-ipso (benzyl)
~128 - 130	Phenyl C-ortho, C-meta, C-para (benzyl)
~118 - 122	Pyridine C-5
~110 - 115	Pyridine C-3 (C-Br)
~68 - 72	Methylene (-CH ₂ -)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic -CH ₂ -)
1600 - 1580	Strong	C=N/C=C stretch (pyridine ring)
1490 - 1450	Strong	C=C stretch (phenyl ring)
1250 - 1200	Strong	C-O-C stretch (aryl ether)
1100 - 1000	Medium	C-Br stretch
750 - 690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
263/265	[M] ⁺ Molecular ion peak (presence of Br isotope)
184	[M - Br] ⁺
91	[C ₇ H ₇] ⁺ (benzyl cation) - often the base peak

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **2-Benzylxy-3-bromopyridine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

- ^1H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A pulse angle of 30 degrees and a longer relaxation delay (2-5 seconds) are used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid Phase (KBr pellet): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Thin Film: The compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
- Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . The spectrum is usually recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

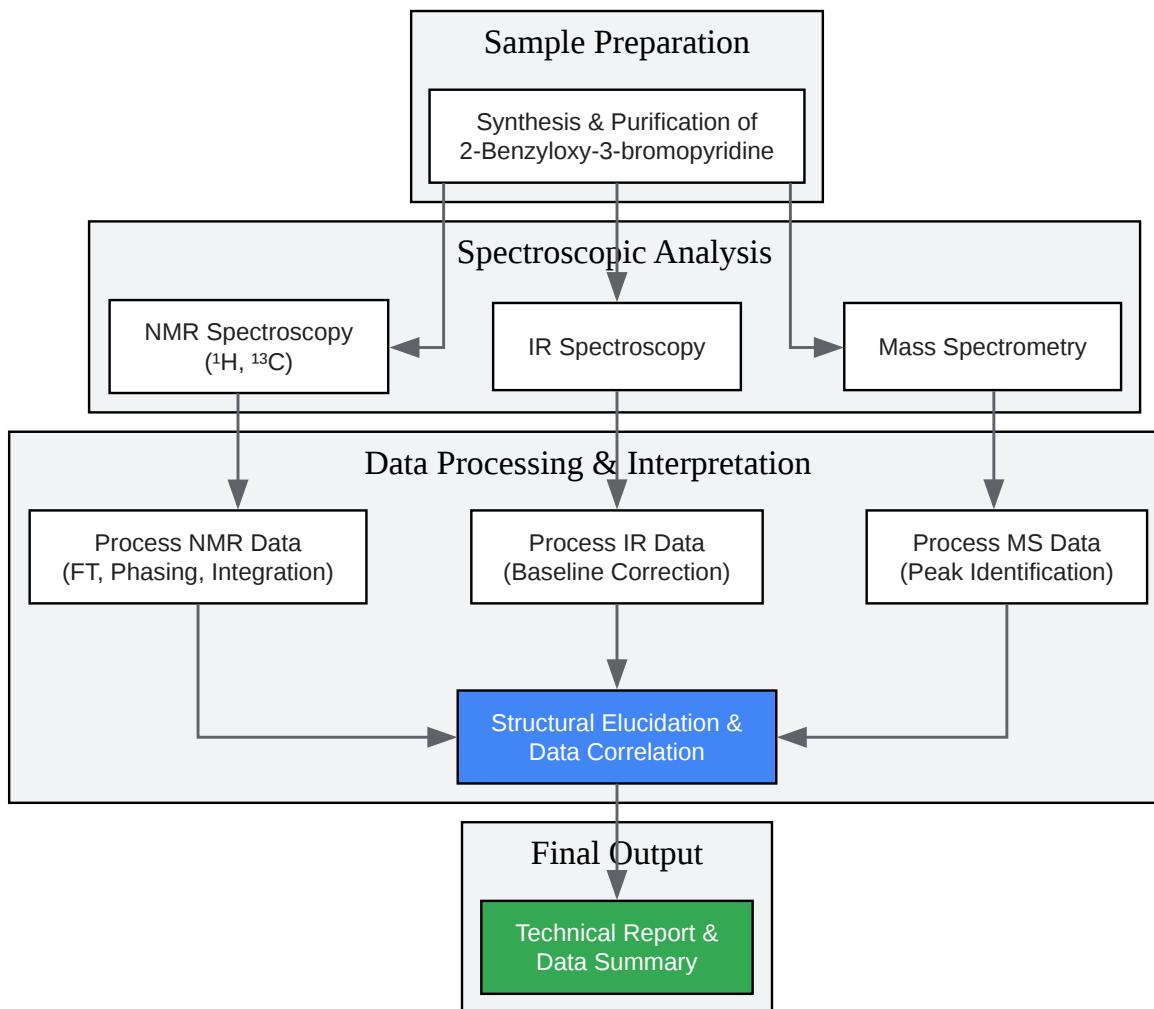
3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or using a direct insertion probe. Electron Ionization (EI) is a common ionization technique for such molecules.

- Sample Introduction:
 - GC-MS: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer.
 - Direct Insertion: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source of the mass spectrometer.
- Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Benzylxy-3-bromopyridine**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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